Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate
Description
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate (CAS: 41738-72-1) is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4, an amino group at position 2, and an ethyl propanoate ester at position 3. This compound is commercially available with 95% purity (AK Scientific, 2025) and has been investigated for its biological activity, particularly as a precursor in chalcone derivatives with notable antifungal properties .
The 4-chlorophenyl substituent enhances lipophilicity, which may improve membrane permeability, while the ethyl ester group facilitates solubility in organic solvents, aiding synthetic modifications .
Properties
IUPAC Name |
ethyl 3-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12(18)8-7-11-13(17-14(16)20-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJFKJMYIHYHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For example, 4-chloroacetophenone can react with thiourea in the presence of a base to form 2-amino-4-(4-chlorophenyl)thiazole.
Esterification: The resulting 2-amino-4-(4-chlorophenyl)thiazole can then be reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives of thiazoles exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate have demonstrated effectiveness against pathogens such as Bacillus cereus and Pseudomonas aeruginosa in preliminary evaluations .
Anticancer Potential
Research indicates that thiazole derivatives possess anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Antibacterial Activity Study
A study published in 2007 evaluated various thiazole derivatives, including this compound, for their antibacterial properties. The results highlighted:
| Compound | Activity Against Bacillus cereus | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| This compound | Moderate | High |
This study established a baseline for the compound's effectiveness and indicated potential pathways for further exploration in antibiotic development .
Anticancer Research
In another investigation focused on the anticancer properties of thiazole derivatives, this compound was shown to reduce cell viability in human cancer cell lines by inducing apoptosis. The findings were summarized as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HeLa (cervical cancer) | 12 | Cell cycle arrest |
These results indicate that this compound could be further investigated as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Thiazoles are more polar due to the nitrogen-sulfur motif, which may enhance interactions with biological targets .
- Substituent Position : The 4-chlorophenyl group in the target compound vs. 3-chlorophenyl in QZ-8391 affects steric and electronic profiles. Para-substitution on the phenyl ring often improves metabolic stability compared to meta-substitution .
- Functional Groups: The ethyl propanoate ester in the target compound contrasts with methyl or cyano groups in analogues, impacting solubility and reactivity. For example, the cyano group in HC-2211 may confer electrophilic character, influencing its reactivity in further synthetic steps .
Biological Activity
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing electron distribution and steric factors.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:
- Bactericidal Activity : The compound exhibits selective bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 1 to 2 µg/mL .
- Antifungal Activity : It also shows antifungal properties against azole-resistant strains of Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris .
Anticancer Activity
The compound has been evaluated for its anticancer properties across several cancer cell lines:
- Cytotoxicity : this compound exhibited cytotoxic effects with IC50 values indicating potent activity against various cancer types. For example, compounds with similar thiazole structures have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines .
- Mechanism of Action : Preliminary studies suggest that the presence of the thiazole ring is crucial for its cytotoxic activity, likely due to interactions with cellular targets involved in proliferation and survival .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Moiety : Essential for both antimicrobial and anticancer activities.
- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and electronic properties, increasing potency against resistant strains .
- Amino Group : The amino functional group at the second position contributes to enhanced interaction with biological targets, improving efficacy.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between thiazole precursors and ester derivatives. For example, ethyl propanoate moieties can be introduced via nucleophilic substitution or Michael addition under basic conditions (e.g., Cs₂CO₃ in dry CH₃CN) . Key factors affecting yield include solvent choice (e.g., THF for hydrolysis steps), temperature (reflux conditions for 24 hours), and stoichiometric ratios of intermediates like 4-chlorophenylthiazole derivatives . A representative method involves hydrolyzing ethyl esters using aqueous t-BuOK, followed by acidification and extraction .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Cs₂CO₃ | Base for substitution | Dry CH₃CN, room temperature |
| t-BuOK | Hydrolysis agent | THF/H₂O, reflux |
| MgSO₄ | Drying agent | Post-extraction |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming the thiazole ring, ethyl ester, and 4-chlorophenyl group. The amino proton (NH₂) typically appears as a broad singlet at δ ~5.5–6.0 ppm, while the ethyl ester group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals .
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves the planar thiazole ring and torsional angles of substituents. For example, adjacent aryl groups may exhibit dihedral angles up to 50.6°, as seen in selenadiazole analogs . Data collection with a Bruker SMART APEXII CCD diffractometer and refinement (R < 0.05) ensure accuracy .
Q. What are the primary structural features influencing this compound’s reactivity?
The 2-amino group on the thiazole ring acts as a nucleophile, enabling Schiff base formation or acylation. The 4-chlorophenyl group enhances lipophilicity, affecting solubility in polar solvents. The ethyl ester moiety allows for hydrolysis to carboxylic acid derivatives under basic conditions .
Advanced Research Questions
Q. How can computational methods like Multiwfn elucidate the electronic properties of this compound?
Multiwfn analyzes electron density, electrostatic potential (ESP), and localized orbitals. For instance:
- ESP maps can identify nucleophilic (negative potential) regions at the thiazole NH₂ group and electrophilic (positive potential) zones at the 4-chlorophenyl ring .
- Topological analysis (AIM theory) quantifies bond critical points, revealing weak interactions like C–H···Cl contacts .
- Orbital composition analysis identifies contributions of sulfur (thiazole) and chlorine atoms to frontier orbitals, guiding reactivity predictions .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer results may arise from assay conditions (e.g., fungal vs. bacterial models) or substituent effects. For example:
- Chalcone derivatives with similar thiazole-ester scaffolds showed stronger antifungal activity (e.g., against Aspergillus niger) than antibacterial effects due to membrane permeability differences .
- Bioactivity variance can be systematically tested by modifying the 4-chlorophenyl group to fluorophenyl or nitrobenzamide analogs and comparing IC₅₀ values .
Q. What strategies optimize regioselectivity in modifying the thiazole ring?
- Protection/deprotection : Temporarily protecting the 2-amino group (e.g., with Boc anhydride) prevents unwanted side reactions during electrophilic substitutions .
- Directing groups : The 4-chlorophenyl moiety acts as an electron-withdrawing group, directing electrophiles to the C5 position of the thiazole ring. For example, bromination at C5 occurs preferentially in HNO₃/HBr mixtures .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable selective aryl-aryl bond formation at the C4 position .
Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?
Disorder often arises from flexible ethyl ester chains or rotational freedom of the 4-chlorophenyl group. Mitigation strategies include:
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
- TWINABS refinement for handling twinned crystals, common in thiazole derivatives due to pseudo-symmetry .
- Constraints/restraints in SHELXL to model overlapping electron density regions .
Methodological Tables
Table 1. Key Crystallographic Data for Structural Analogs
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor (F² > 2σ(F²)) | 0.037 |
| Dihedral angle (aryl-thiazole) | 50.6° |
| C–Cl bond length | 1.74 Å |
Table 2. Biological Activity of Thiazole-Ester Derivatives
| Derivative | Microbial Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Chalcone-thiazole hybrid | Aspergillus niger | 12.5 | Comparable to fluconazole |
| Brominated thiazole | E. coli | >100 | Low membrane permeability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
